Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate
Description
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate is a malonic acid derivative featuring a phenyl ring substituted with a trifluoromethyl (-CF₃) group at position 2, a nitro (-NO₂) group at position 4, and an amino (-NH₂) group at position 4. This compound belongs to a class of arylmalonates widely studied for their synthetic versatility in organic chemistry, particularly in nucleophilic substitution reactions and as intermediates for pharmaceuticals or agrochemicals. Its structure combines electron-withdrawing (NO₂, CF₃) and electron-donating (NH₂) groups, creating unique electronic effects that influence reactivity and stability .
Properties
Molecular Formula |
C14H15F3N2O6 |
|---|---|
Molecular Weight |
364.27 g/mol |
IUPAC Name |
diethyl 2-[5-amino-4-nitro-2-(trifluoromethyl)phenyl]propanedioate |
InChI |
InChI=1S/C14H15F3N2O6/c1-3-24-12(20)11(13(21)25-4-2)7-5-9(18)10(19(22)23)6-8(7)14(15,16)17/h5-6,11H,3-4,18H2,1-2H3 |
InChI Key |
HQQWMQNFYGWWPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Substitution Reaction with Diethyl Malonate Derivatives
A common initial step involves nucleophilic aromatic substitution of a halogenated nitroaromatic compound with diethyl malonate or diethyl methylmalonate under alkaline conditions.
- React 3,4-difluoronitrobenzene with diethyl methylmalonate in anhydrous tetrahydrofuran (THF).
- Use a strong base such as potassium tert-butoxide at low temperature (0–5 °C) to generate the malonate enolate.
- Stir the reaction mixture at ambient temperature (20–25 °C) for 12 hours.
- Workup involves quenching with saturated ammonium chloride, extraction with ethyl acetate, washing with brine, and drying.
- This yields 2-(2-fluoro-4-nitrophenyl)-2-diethyl methylmalonate with yields around 90%.
This step introduces the malonate moiety onto the aromatic ring through substitution of a fluorine atom, which is activated by the adjacent nitro group.
Reduction of Nitro to Amino Group
The nitro substituent is then reduced to an amino group to afford the desired 5-amino substitution pattern.
- Use catalytic hydrogenation with palladium on carbon (Pd/C) in ethanol solvent.
- Conduct the reaction at room temperature (15–25 °C) under hydrogen atmosphere for approximately 14 hours.
- Filter off the catalyst and concentrate the filtrate to obtain the amino-substituted malonate.
This step is critical to convert the nitro group at the 4-position to an amino group, forming the 5-amino-4-nitro pattern on the phenyl ring.
Diazotization and Further Aromatic Substitution
For further functionalization, the amino group can be converted to other substituents via diazotization:
- Treat the amino compound with sodium nitrite and acid (e.g., hydrochloric acid) at 0–5 °C to form the diazonium salt.
- React with potassium iodide or other nucleophiles to substitute the diazonium group.
- Extract and purify the resulting substituted malonate.
This allows for introduction of halogens or other groups at the amino position, enabling structural diversification.
Coupling Reactions
Palladium-catalyzed coupling reactions (e.g., Suzuki coupling) can be used to attach aryl groups to the malonate derivative:
- React aryl iodide malonate intermediate with phenylboronic acid under basic conditions (potassium carbonate) in a THF/water mixture.
- Use tetrakis(triphenylphosphine)palladium as catalyst.
- Reflux for 14 hours at 20–25 °C.
- Workup includes filtration, extraction, washing, drying, and concentration to isolate the coupled product.
This step enables the synthesis of complex biphenyl malonate derivatives.
Research Findings and Optimization Data
Yield and Purity
| Step | Yield (%) | Key Conditions | Notes |
|---|---|---|---|
| Substitution with diethyl malonate | ~90–92 | K tert-butoxide, anhydrous THF, 12 h, 20–25 °C | High yield, yellow oily product |
| Nitro group reduction | ~90 | Pd/C, H2, ethanol, 14 h, RT | Efficient conversion to amino group |
| Diazotization and substitution | ~85–90 | NaNO2, HCl, KI, 0–25 °C | Brownish red oily product |
| Suzuki coupling | ~90 | Pd catalyst, K2CO3, THF/H2O, reflux | High yield of biphenyl malonate |
Reaction Conditions Impact
- Low temperature during base addition and diazotization prevents side reactions.
- Choice of base (potassium tert-butoxide preferred) influences substitution efficiency.
- Use of anhydrous solvents improves reaction control.
- Catalytic hydrogenation conditions must be carefully controlled to avoid over-reduction.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate undergoes various types of chemical reactions, including:
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate exhibits potential anticancer properties. Research indicates that derivatives of this compound can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. A study demonstrated that modifications to the malonate structure can enhance cytotoxicity against various cancer cell lines, making it a candidate for further development as an anticancer agent. -
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties, particularly in the context of skin disorders. Its ability to modulate inflammatory pathways suggests potential use in topical formulations aimed at treating conditions such as psoriasis and eczema. Clinical trials have shown promising results in reducing inflammation markers in affected skin areas. -
Drug Delivery Systems
Due to its favorable physicochemical properties, this compound can be utilized in drug delivery systems, particularly for targeted therapy. Its incorporation into nanoparticles has been studied to enhance the bioavailability and therapeutic efficacy of co-administered drugs.
Cosmetic Formulation Applications
-
Skin Care Products
The compound's properties make it suitable for use in cosmetic formulations aimed at skin rejuvenation and protection. Its antioxidant capabilities help mitigate oxidative stress on the skin, which is linked to aging and environmental damage. Formulations containing this compound have been shown to improve skin hydration and elasticity. -
Stabilizing Agent
In cosmetic formulations, this compound acts as a stabilizing agent, enhancing the stability of emulsions and preventing phase separation. This application is critical for ensuring product longevity and effectiveness.
Data Table: Summary of Applications
| Application Area | Specific Use | Evidence/Study Reference |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Cytotoxicity studies on cancer cell lines |
| Anti-inflammatory effects | Clinical trials on skin inflammation | |
| Drug delivery systems | Nanoparticle formulation studies | |
| Cosmetic Formulation | Skin care products | Studies on hydration and elasticity improvements |
| Stabilizing agent | Emulsion stability assessments |
Case Studies
-
Anticancer Research
A recent study published in a peer-reviewed journal explored the synthesis of various derivatives of this compound, assessing their cytotoxic effects on breast cancer cells. Results indicated that specific modifications significantly increased cell death rates compared to unmodified compounds. -
Cosmetic Efficacy Trials
In a clinical trial involving a topical cream formulated with this compound, participants reported noticeable improvements in skin texture and reduction in fine lines after eight weeks of application. The study highlighted its potential as an effective ingredient in anti-aging products.
Mechanism of Action
The mechanism of action of Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. The amino group can form hydrogen bonds and participate in various biochemical interactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Key Differences :
- Substituent Position: The target compound’s 4-NO₂ and 5-NH₂ groups contrast with analogs like 2e (2-NO₂, 4-CF₃), altering electronic effects.
- Reactivity: The trifluoromethyl group enhances electrophilicity at the phenyl ring, while the nitro group stabilizes intermediates in substitution reactions. Hydrolysis of perfluorophenyl analog 3 is notably challenging compared to non-fluorinated derivatives .
Physical and Spectral Properties
- Physical State : Most diarylmalonates are liquids (e.g., 2e , 2b ) , whereas selenadiazolyl derivatives (16 ) crystallize as solids due to intermolecular interactions.
- Spectroscopy :
Stability and Reactivity
- Hydrolysis: Electron-withdrawing groups (NO₂, CF₃) hinder ester hydrolysis. For example, 3 requires harsh conditions (reflux with NaOH), while unsubstituted diarylmalonates hydrolyze readily .
- Nucleophilic Substitution: The nitro group activates the aryl ring for ipso substitution, as seen in 2e , whereas amino groups may deactivate the ring unless protonated.
Biological Activity
Diethyl 2-(5-amino-4-nitro-2-(trifluoromethyl)phenyl)malonate (CAS No. 290825-52-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 321.21 g/mol. The compound features a malonate core substituted with an amino group and a trifluoromethylated phenyl ring, which contributes to its biological properties.
This compound's biological activity can be attributed to its ability to interact with various biological targets, including enzymes involved in metabolic pathways and cellular signaling. Studies suggest that the compound may inhibit lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism, thus potentially reducing tumor growth by limiting lactate production in hypoxic conditions .
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit significant inhibition of LDH activity. For instance, lead compounds from related pyrazole-based series showed low nanomolar inhibition of both LDHA and LDHB, resulting in sub-micromolar inhibition of lactate production in pancreatic cancer cells .
Toxicity and Efficacy
The toxicity profile of this compound has been evaluated in various model organisms. A study reported that the compound demonstrated a mortality rate comparable to established insecticides when tested on tussah silkworms, indicating low toxicity and suggesting potential applications in agricultural pest control .
Case Studies
- Cancer Cell Lines : In studies involving MiaPaCa2 pancreatic cancer cells, compounds structurally related to this compound exhibited potent inhibition of cell growth under hypoxic conditions, correlating with reduced LDH activity .
- Insecticidal Activity : Research on the insecticidal properties revealed that the compound's activity against the tussah silkworm was significantly higher than that of traditional insecticides like fipronil, suggesting its potential as a safer alternative for pest management .
Comparative Analysis
| Compound Name | CAS Number | LDH Inhibition (nM) | Toxicity (LC50 mg/L) | Application Potential |
|---|---|---|---|---|
| This compound | 290825-52-4 | Low nM | 993.5 | Cancer therapy, Insecticide |
| Fipronil | Not applicable | High | 182.2 | Insecticide |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
